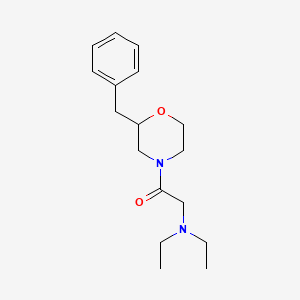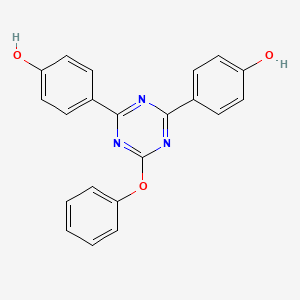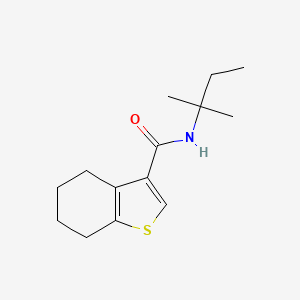
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine, also known as BDME, is a chemical compound that belongs to the class of psychoactive drugs. It is a potent and selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. BDME has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and glutamate in the brain, which are neurotransmitters that are involved in the regulation of mood, cognition, and behavior. 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has also been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has several advantages for use in lab experiments. It is a potent and selective agonist of the sigma-1 receptor, which allows for the precise modulation of this target. 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine is also relatively stable and easy to synthesize, which makes it a convenient tool for studying the sigma-1 receptor. However, 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has some limitations for use in lab experiments. It has a relatively short half-life, which requires frequent dosing to maintain its effects. 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine is also a psychoactive drug, which may complicate the interpretation of behavioral and cognitive assays.
Zukünftige Richtungen
There are several future directions for research on 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine. One area of interest is the development of more selective and potent sigma-1 receptor agonists that can be used as therapeutic agents for neurological and psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine on the sigma-1 receptor and its downstream signaling pathways. Finally, the potential use of 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine as a tool for studying the sigma-1 receptor in various animal models of disease warrants further investigation.
Synthesemethoden
The synthesis of 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine involves the reaction of N,N-diethyl-2-aminoethanol with benzyl chloride in the presence of sodium hydroxide to yield N,N-diethyl-2-benzylethanolamine. This intermediate is then reacted with morpholine and acetic anhydride to produce 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine.
Wissenschaftliche Forschungsanwendungen
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective, antidepressant, anxiolytic, and antipsychotic effects in animal models. 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(2-benzylmorpholin-4-yl)-2-(diethylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-18(4-2)14-17(20)19-10-11-21-16(13-19)12-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSWVYDTQXTSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1CCOC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B6007462.png)
![10-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B6007470.png)
![4-[({2-[(1-ethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6007481.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007488.png)
![({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6007495.png)
![(1S*,4S*)-2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6007502.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6007514.png)

![N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenylalanine](/img/structure/B6007530.png)
![3-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B6007535.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6007548.png)
![N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B6007578.png)
![7-(cyclohexylmethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007583.png)